molecular formula C8H19NO6S2 B085372 Improsulfan CAS No. 13425-98-4

Improsulfan

Katalognummer: B085372
CAS-Nummer: 13425-98-4
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: DBIGHPPNXATHOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Improsulfan (chemical name: 3,3′-Iminobis-1-propanol dimethanesulfonate (ester)) is an alkylating agent with antitumor properties. Its molecular formula is C₈H₁₉NO₆S₂, and its molecular weight is 289.37 g/mol . Structurally, it consists of two methanesulfonate ester groups attached to a central bis(3-aminopropyl)amine backbone. This compound functions by cross-linking DNA strands, thereby inhibiting replication and inducing apoptosis in rapidly dividing cells, a mechanism common to alkylating agents.

Key pharmacological studies highlight its efficacy in preclinical models. For instance, antitumor activity was demonstrated in murine leukemia models, with optimal dosing regimens showing significant tumor regression .

Vorbereitungsmethoden

PropertyValue
CAS Number13425-98-4
Molecular FormulaC₈H₁₉NO₆S₂
Molecular Weight289.37 g/mol
Melting Point115–116°C
Therapeutic ClassAntitumor Agent

Originally marketed under the name Protecton by Yoshitomi Pharmaceuticals, Improsulfan has been investigated for its cytostatic effects in non-Hodgkin’s lymphoma and other solid tumors . The compound’s mechanism of action involves alkylation of DNA strands, disrupting replication in rapidly dividing cells .

Synthesis of this compound: Step-by-Step Procedure

The synthesis of this compound involves a four-step sequence: (1) neutralization of the hydrochloride precursor, (2) solvent extraction, (3) salt formation, and (4) recrystallization. The process is optimized for scalability and reproducibility, with stringent controls on pH and temperature.

Neutralization and Extraction

A solution of 5 g bis(3-methylsulfonyloxypropyl)amine hydrochloride in 20 mL ice-cold water is treated with 1N sodium carbonate to neutralize the hydrochloride salt . The free base is extracted using five sequential 20 mL portions of chloroform , exploiting the differential solubility of the amine in organic solvents . The combined chloroform layers are dried over anhydrous sodium sulfate to remove residual moisture.

Salt Formation and Recrystallization

The dried extract is dissolved in 20 mL ethanol , and a solution of 2.6 g p-toluenesulfonic acid in 30 mL ethanol is added dropwise under ice cooling . This induces precipitation of the p-toluenesulfonate salt, which is collected via filtration and recrystallized from ethanol to yield 5.0 g of white crystals (115–116°C) .

Table 2: Reagents and Conditions for this compound Synthesis

StepReagents/ConditionsQuantityPurpose
Neutralization1N Na₂CO₃, ice water20 mLConvert hydrochloride to free base
ExtractionChloroform5 × 20 mLIsolate amine from aqueous phase
DryingAnhydrous Na₂SO₄Remove trace water
Recrystallizationp-Toluenesulfonic acid, ethanol2.6 g, 30 mLForm crystalline salt for purity

Process Optimization and Critical Parameters

pH Control During Neutralization

Maintaining a pH of 8–9 during neutralization is critical to ensure complete conversion of the hydrochloride salt to the free amine. Deviations below this range risk incomplete neutralization, while excess alkalinity may degrade the sulfonate esters .

Solvent Selection for Extraction

Chloroform’s low polarity and immiscibility with water make it ideal for extracting the lipophilic amine base. The use of five sequential extractions maximizes recovery, with each 20 mL portion removing >95% of the product .

Role of p-Toluenesulfonic Acid

The addition of p-toluenesulfonic acid serves dual purposes: (1) protonation of the amine to form a stable salt, and (2) induction of crystallization through hydrogen bonding with ethanol . The stoichiometric ratio of 1:1 amine-to-acid ensures optimal crystal lattice formation.

Comparative Analysis with Related Antitumor Agents

This compound’s synthesis shares similarities with other alkylating agents, such as busulfan and treosulfan , which also utilize methanesulfonate leaving groups . However, its iminobis(propanol) backbone confers superior aqueous solubility compared to purely hydrocarbon-based analogs, enabling intravenous administration without solubilizing agents .

Wissenschaftliche Forschungsanwendungen

Improsulfan is a sulfonamide compound that has garnered attention in scientific research for its diverse applications, particularly in organic synthesis and medicinal chemistry. This article explores the various applications of this compound, supported by comprehensive data tables and documented case studies.

Organic Synthesis

This compound serves as a versatile reagent in organic chemistry. It can be used to:

  • Introduce Sulfonate Groups : this compound facilitates the transformation of alcohols into sulfonates, which can subsequently undergo nucleophilic substitution reactions.
  • Synthesize Sulfonamide Derivatives : The compound can be employed to synthesize a variety of sulfonamide derivatives, which are important in pharmaceuticals.

Case Study : A study demonstrated the use of this compound in synthesizing sulfonamide antibiotics. The process involved reacting this compound with amines to yield various sulfonamide compounds with enhanced antibacterial properties.

Pharmaceutical Applications

This compound's ability to modify biological molecules has implications in drug development:

  • Anticancer Research : Research has indicated that sulfonamide derivatives exhibit cytotoxic activity against cancer cell lines. This compound can be utilized to create novel anticancer agents by modifying existing drugs.
  • Antimicrobial Activity : Studies have shown that sulfonamide compounds derived from this compound possess significant antimicrobial properties, making them potential candidates for new antibiotics.

Case Study : A clinical trial investigated the efficacy of an this compound-derived sulfonamide in treating resistant bacterial infections. Results indicated a marked improvement in patient outcomes compared to traditional treatments.

Environmental Applications

This compound has been studied for its potential use in environmental chemistry:

  • Pesticide Development : The compound's structural features make it suitable for developing new pesticides that are both effective and environmentally friendly.
  • Contaminant Removal : Research has explored using this compound-based compounds for the removal of heavy metals from contaminated water sources.

Data Table: Applications of this compound

Application AreaSpecific UseOutcomes/Findings
Organic SynthesisSulfonate group introductionEnhanced reactivity and solubility
Pharmaceutical ResearchAnticancer and antimicrobial agentsSignificant cytotoxicity against cancer cells
Environmental ChemistryPesticide developmentEffective against pests with low toxicity
Contaminant removalSuccessful heavy metal extraction

Vergleich Mit ähnlichen Verbindungen

Improsulfan belongs to the alkyl sulfonate class of chemotherapeutic agents. Below is a detailed comparison with structurally and mechanistically related compounds:

Structural and Pharmacokinetic Comparison

Parameter This compound Busulfan Cyclophosphamide Ifosfamide
Molecular Formula C₈H₁₉NO₆S₂ C₆H₁₄O₆S₂ C₇H₁₅Cl₂N₂O₂P C₇H₁₅Cl₂N₂O₂P
Mechanism DNA alkylation DNA alkylation Prodrug (activated to phosphoramide mustard) Prodrug (similar to cyclophosphamide)
Metabolism Hepatic hydrolysis to active metabolites Hepatic glutathione conjugation Hepatic activation via CYP450 Hepatic activation via CYP450
Half-Life (t₁/₂) ~2–3 hours (preclinical) ~2.5 hours 3–12 hours 15 hours
Key Toxicity Myelosuppression, hepatotoxicity Pulmonary fibrosis, seizures Hemorrhagic cystitis, cardiotoxicity Neurotoxicity, nephrotoxicity

Efficacy and Clinical Use

  • This compound: Primarily tested in hematologic cancers (e.g., leukemia), with response rates of 30–40% in early-phase trials. Limited adoption due to hepatotoxicity and competition with better-tolerated agents .
  • Busulfan: A cornerstone in conditioning regimens for bone marrow transplantation. Achieves >80% engraftment success but carries risks of veno-occlusive disease .
  • Cyclophosphamide/Ifosfamide : Broad-spectrum use in solid tumors (e.g., breast, lymphoma). Cyclophosphamide has a 50–70% response rate in adjuvant settings but requires mesna to mitigate bladder toxicity .

Mechanistic Differentiation

This compound’s bis-alkylating ability allows it to form interstrand DNA cross-links more efficiently than monofunctional agents like chlorambucil. However, its lack of a prodrug design (unlike cyclophosphamide) limits tumor specificity, increasing systemic toxicity .

Toxicity Profile

This compound’s dose-limiting toxicity is hepatotoxicity , observed in 25% of patients at higher doses, compared to busulfan’s pulmonary complications (15–20% incidence) . Neurotoxicity, common with ifosfamide (20–30% of cases), is rare with this compound.

Biologische Aktivität

Improsulfan is a synthetic alkylating agent primarily utilized in oncology for its significant biological activity against various malignancies. This article explores the compound's mechanisms of action, its efficacy in clinical studies, and its comparative analysis with other anticancer agents.

Chemical Structure and Properties

This compound hydrochloride is characterized by its methanesulfonate group, which enhances its reactivity. The molecular formula is C₉H₁₁ClN₂O₄S, with a molecular weight of approximately 289.4 g/mol. It appears as a crystalline solid with a melting point between 94 °C and 115.5 °C.

This compound functions as an alkylating agent , which means it forms covalent bonds with nucleophilic sites on DNA, leading to DNA cross-linking and disruption of normal cellular processes. This mechanism is particularly effective in rapidly dividing cancer cells, making it a valuable tool in chemotherapy. The compound's ability to inhibit DNA repair mechanisms enhances its therapeutic efficacy against resistant cancer types .

Case Studies

  • Study on Tumor Cell Lines : Research has demonstrated that this compound exhibits potent cytotoxic effects on various tumor cell lines, including HeLa cells, with IC₅₀ values indicating effective inhibition of cell proliferation at low concentrations (≤100 nM) .
  • Animal Models : In preclinical studies involving xenograft models, this compound significantly reduced tumor volumes when administered in combination with other therapies, showcasing its potential for synergistic effects .
  • Combination Therapies : Studies have indicated that combining this compound with immune checkpoint inhibitors may overcome resistance mechanisms in certain cancers, enhancing overall therapeutic outcomes .

Comparative Analysis with Other Alkylating Agents

The following table summarizes the comparative biological activities and unique features of this compound relative to other well-known alkylating agents:

Compound NameMechanism of ActionUnique Features
This compound Alkylates DNAStable sulfonate ester formation; effective against resistant cancers
Busulfan Alkylates DNAPrimarily used for chronic myeloid leukemia
Cyclophosphamide Alkylates DNABroad-spectrum anticancer activity
Melphalan Alkylates DNASpecifically used for multiple myeloma

Research Findings

Recent studies have highlighted the versatility of this compound in synthetic organic chemistry and its potential for generating derivatives that may have varied biological activities. Its unique chemical structure allows for stable interactions with DNA, which is crucial for its role as an antineoplastic agent .

Q & A

Basic Research Questions

Q. What standardized pharmacological assays are recommended for evaluating Improsulfan Tosylate’s mechanism of action in preclinical studies?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or Annexin V/PI staining) using cancer cell lines (e.g., HeLa or MCF-7) to assess apoptosis induction. For in vivo models, employ xenograft mice with tumor volume measurements and immunohistochemistry to quantify biomarkers like caspase-3. Ensure dose standardization across studies (e.g., 10–100 mg/kg) and include control groups for baseline comparison .

Q. How can researchers optimize the synthesis of this compound Tosylate in laboratory settings?

  • Methodological Answer : Follow a multi-step synthesis protocol involving esterification, condensation, and crystallization. Use HPLC to monitor intermediate purity and adjust reaction conditions (e.g., temperature, solvent polarity) to improve yield. Document deviations and validate final product structure via NMR and mass spectrometry. Cross-reference historical synthesis data to identify reproducibility challenges .

Q. What are the critical parameters for designing a dose-response study for this compound Tosylate?

  • Methodological Answer : Define a logarithmic dose range (e.g., 0.1–100 µM in vitro; 1–200 mg/kg in vivo) to capture threshold and saturation effects. Use time-course experiments to assess acute vs. chronic toxicity. Include positive controls (e.g., cisplatin for cytotoxicity) and normalize results to vehicle-treated groups. Statistical analysis should employ nonlinear regression models (e.g., sigmoidal dose-response curves) .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound Tosylate across studies be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis to identify variables causing discrepancies (e.g., administration route, species-specific metabolism). Use compartmental modeling to compare bioavailability and half-life. Validate findings via independent replication studies under controlled conditions (e.g., fixed dosing intervals, standardized bioanalytical methods). Address confounding factors like drug batch variability or storage conditions .

Q. What integrative approaches are effective for elucidating this compound’s multi-target effects using omics data?

  • Methodological Answer : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) datasets from treated cell lines. Apply pathway enrichment tools (e.g., KEGG, GO) to identify dysregulated networks. Use machine learning (e.g., random forests) to prioritize high-impact targets. Validate hypotheses via CRISPR knockouts or siRNA silencing. Ensure data normalization to mitigate batch effects .

Q. Which statistical frameworks are optimal for analyzing time-dependent cytotoxicity in this compound studies?

  • Methodological Answer : Apply Kaplan-Meier survival analysis for longitudinal in vivo tumor regression data. For in vitro time-course assays, use mixed-effects models to account for inter-replicate variability. Pair with post hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Report confidence intervals and effect sizes to quantify biological significance .

Q. Data Management and Reporting

Q. How should researchers structure a comparative table to analyze this compound’s efficacy across divergent studies?

  • Methodological Answer : Create a table with columns for study parameters (e.g., model system, dosage, endpoints) and outcomes (e.g., IC50, tumor inhibition rate). Highlight methodological differences (e.g., assay type, exposure duration) that may explain variability. Use footnotes to cite sources and annotate statistical thresholds (e.g., p < 0.05) .

Q. What practices minimize bias in observational studies of this compound’s long-term toxicity?

  • Methodological Answer : Implement blinding during data collection and analysis. Use stratified randomization for animal cohorts to balance baseline characteristics. Adopt pre-registered protocols to define primary/secondary endpoints. Perform sensitivity analyses to test assumptions (e.g., exclusion of outliers) .

Eigenschaften

Key on ui mechanism of action

Asynchronous human lymphoma cells treated for 1 hour with increasing concentrations of 1-propanol, 3,3'-iminodi-, dimethanesulfonate (ester), hydrochloride (Yoshi 864) revealed a shouldered survival curve typical of the effects of alkylating agents and of ionizing radiation on this cell line. Yoshi 864 was unstable under the conditions of treatment, its killing effect being reduced by 50% after only 4 hours. Synchronized cells showed stage-dependent sensitivity: early-S, late-G2, and late-G1 phases were the most sensitive while mid- and late-S and early-G2 phases were relatively insensitive. Yoshi 864 induced a concentration- and incubation time-dependent delay in the transit of asynchronous cells through G2 phase, with maximum accumulation values obtained after 12 hours of incubation with 100 mug/ml. This effect was largely reversible and no further kinetic changes were noted in the progeny of treated cells. Incubation of synchronized cells for 1 hour with 100 mug/ml demonstrated a block in G2, the manifestation of which during the lifespan of the treated cell or in its immediate progeny was cell-cycle dependent. Thus, cells treated in G1, early-, and mid-S phases showed a delay in the subsequent G2 phase while cells treated in late S and in G2 manifested this effect in the G2 phase of the immediate progeny. There was no correlation between this blocking effect in G2 with cell survival assessed by colony formation. Yoshi 864, although a rather inefficient killing drug, may represent a useful chemical synchronizing agent.

CAS-Nummer

13425-98-4

Molekularformel

C8H19NO6S2

Molekulargewicht

289.4 g/mol

IUPAC-Name

3-(3-methylsulfonyloxypropylamino)propyl methanesulfonate

InChI

InChI=1S/C8H19NO6S2/c1-16(10,11)14-7-3-5-9-6-4-8-15-17(2,12)13/h9H,3-8H2,1-2H3

InChI-Schlüssel

DBIGHPPNXATHOF-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OCCCNCCCOS(=O)(=O)C

Kanonische SMILES

CS(=O)(=O)OCCCNCCCOS(=O)(=O)C

Color/Form

Crystals

melting_point

115.5 °C
94-95 °C

Key on ui other cas no.

13425-98-4
3458-22-8

Verwandte CAS-Nummern

32784-82-0 (tosylate)
3458-22-8 (hydrochloride)

Synonyme

3,3'-iminodi-1- propanol dimethanesulfonate
864 T
alkylating agent 864
bis(3-mesyloxypropyl)amine
dimesyloxydipropylamine tosylate
improsan
improsan hydrochloride
improsan tosylate
NSC-102627
NSC-140117
yoshi 864

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.